

A Comparative Guide to the X-ray Crystallography of Brominated PhenylNitrile Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

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This guide provides a comparative overview of the X-ray crystallographic data of brominated phenylNitrile derivatives, offering insights into their molecular structures and solid-state packing. Due to the limited availability of public crystallographic data for **4-Bromo-2-phenylpent-4-enenitrile** derivatives, this guide presents an analysis of structurally related brominated benzonitrile compounds to illustrate the principles and data presentation pertinent to this class of molecules. The methodologies and data herein serve as a valuable reference for the crystallographic analysis of novel brominated phenylalkenenitrile compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two exemplary brominated benzonitrile derivatives, providing a basis for structural comparison. Such data is crucial for understanding the effects of substitution on the molecular and supramolecular structure.

Parameter	3-Bromo-2-hydroxybenzonitrile[1]	2,6-Dibromo-4-methylbenzonitrile[2]
Chemical Formula	C ₇ H ₄ BrNO	C ₈ H ₅ Br ₂ N
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pnma
a (Å)	10.1305 (6)	15.549 (3)
b (Å)	4.5953 (3)	13.565 (3)
c (Å)	15.2281 (9)	4.0881 (8)
α (°)	90	90
β (°)	109.341 (3)	90
γ (°)	90	90
Volume (Å ³)	669.19 (7)	862.0 (3)
Z	4	4
Density (calculated) (Mg/m ³)	1.983	2.115
Absorption Coefficient (mm ⁻¹)	6.865	9.97
R-factor (%)	-	2.0

Experimental Protocols

A standardized protocol is essential for obtaining high-quality crystallographic data. The following outlines a typical experimental procedure for the single-crystal X-ray diffraction analysis of small organic molecules like brominated phenylnitrile derivatives.[3]

Crystal Growth and Selection

- Crystallization: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Common solvents include ethanol, methanol, acetone, or mixtures thereof.

- **Crystal Selection:** A suitable single crystal (typically < 0.5 mm in each dimension) is selected under a polarized light microscope to ensure it is free of cracks and other defects. The crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

Data Collection

- **Instrumentation:** Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., CCD or CMOS).^[3]
- **Data Collection Strategy:** A series of diffraction images are collected by rotating the crystal through a range of angles. The exposure time and rotation angle per frame are optimized to obtain good signal-to-noise and a complete dataset.
- **Unit Cell Determination:** The diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice.
- **Data Integration:** The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

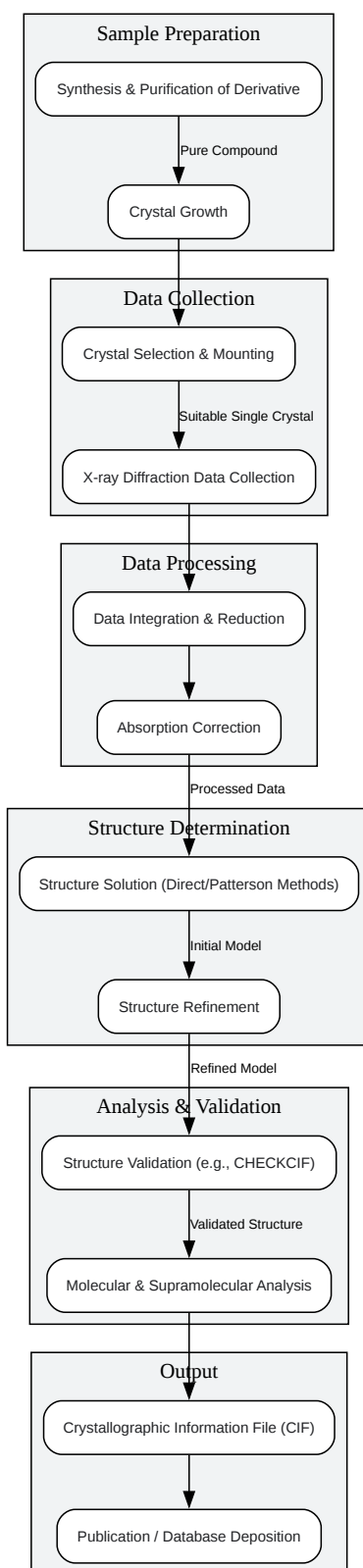
Structure Solution and Refinement

- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.^[3]
- **Structure Refinement:** The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms. The positions of hydrogen atoms are often calculated geometrically and refined using a riding model.
- **Final Model Validation:** The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.

Visualizations

Experimental Workflow for Small Molecule X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.



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Caption: Experimental workflow for small molecule X-ray crystallography.

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